molecular formula C17H22F2N2O3 B248172 Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate

Cat. No.: B248172
M. Wt: 340.36 g/mol
InChI Key: HJCKSXVTNQDGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and an ester functional group. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-difluoroaniline with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22F2N2O3

Molecular Weight

340.36 g/mol

IUPAC Name

ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22F2N2O3/c1-2-24-17(23)12-5-8-21(9-6-12)10-7-16(22)20-13-3-4-14(18)15(19)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,20,22)

InChI Key

HJCKSXVTNQDGGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.